N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes two chlorophenyl groups, a pyridin-3-ylmethyl group, and an imidazolidin-4-yl acetamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide typically involves multi-step organic reactions
Formation of Imidazolidinone Core: The initial step involves the cyclization of a suitable diamine with a diacid chloride under controlled conditions to form the imidazolidinone ring.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions using 4-chlorophenylamine and appropriate coupling agents.
Attachment of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group is typically introduced through a Friedel-Crafts alkylation reaction, using pyridine derivatives and suitable catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-3-ylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazolidinone ring or the chlorophenyl groups, potentially yielding amine or hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts such as palladium on carbon (Pd/C).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific molecular targets.
Industry
Industrially, the compound could be used in the development of new materials with unique properties, such as polymers or coatings, due to its structural characteristics.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: A simpler analog with one chlorophenyl group.
4-chloro-N-(4-chlorophenyl)benzamide: Another related compound with two chlorophenyl groups but different core structure.
N-(4-chlorophenyl)-2-(pyridin-3-ylmethyl)acetamide: A compound with similar substituents but lacking the imidazolidinone ring.
Uniqueness
N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide is unique due to its combination of structural features, including the imidazolidinone ring and the presence of both chlorophenyl and pyridin-3-ylmethyl groups
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H18Cl2N4O3 |
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Molecular Weight |
469.3 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C23H18Cl2N4O3/c24-16-3-7-18(8-4-16)27-21(30)12-20-22(31)29(19-9-5-17(25)6-10-19)23(32)28(20)14-15-2-1-11-26-13-15/h1-11,13,20H,12,14H2,(H,27,30) |
InChI Key |
GRPPWFBYYZWTFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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